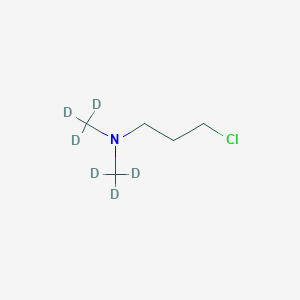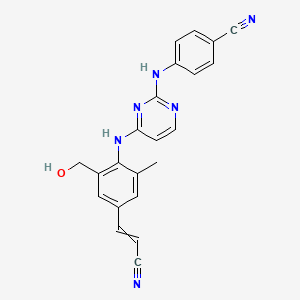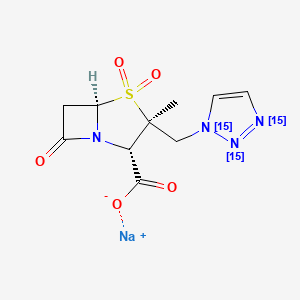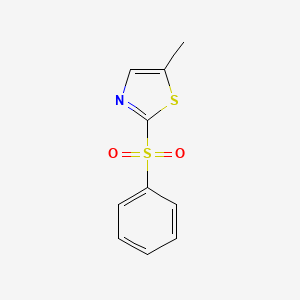![molecular formula C13H27N3O2 B13857866 [2-(1-Methylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13857866.png)
[2-(1-Methylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate is a chemical compound that plays a significant role in various scientific and industrial applications. It is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and a carbamate moiety. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route begins with the reaction of 1-methylpiperidine with tert-butyl chloroformate to form tert-butyl N-(1-methylpiperidin-4-yl)carbamate. This intermediate is then reacted with 2-aminoethylamine under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of tert-butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate is often scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
tert-Butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling .
Comparación Con Compuestos Similares
tert-Butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-methylpiperidin-4-yl)carbamate: This compound has a similar structure but lacks the 2-aminoethyl group, resulting in different chemical and biological properties.
tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate: This compound contains a piperazine ring instead of a piperidine ring, which can affect its reactivity and interactions with biological targets.
The uniqueness of tert-butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H27N3O2 |
|---|---|
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-8-7-14-11-5-9-16(4)10-6-11/h11,14H,5-10H2,1-4H3,(H,15,17) |
Clave InChI |
OVCUYXIIQUSODD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCNC1CCN(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13857792.png)
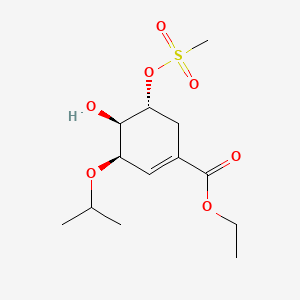


![4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile](/img/structure/B13857807.png)

![(6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate (Mixture of diastereomers)](/img/structure/B13857822.png)
![5-[(3-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13857829.png)
![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13857837.png)

